molecular formula C17H20ClNO B4981248 (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine

(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine

Cat. No. B4981248
M. Wt: 289.8 g/mol
InChI Key: QLQDVZWARAUCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as CZC-13788, is a chemical compound that has been synthesized for research purposes. It belongs to the class of phenethylamines and is structurally related to other psychoactive compounds such as amphetamines and phenylpiperazines. CZC-13788 has been studied for its potential use as a therapeutic agent in various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to increase dopamine and serotonin release in certain brain regions, and it may also act as a dopamine and serotonin reuptake inhibitor. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperthermia, which are characteristic effects of dopamine and serotonin agonists. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been shown to reduce immobility in the forced swim test, which is a measure of antidepressant-like activity. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have neuroprotective effects in animal models of Parkinson's disease, as it can reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is that it has been shown to have high affinity for dopamine and serotonin receptors, which are important targets for many neurological and psychiatric disorders. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have neuroprotective effects, which may make it useful for studying neurodegenerative diseases such as Parkinson's disease. However, one limitation of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of interest is its potential use in the treatment of depression and anxiety. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have antidepressant-like effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these disorders. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine may have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to determine its potential as a therapeutic agent for addiction. Finally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine may have potential as a neuroprotective agent in other neurodegenerative diseases besides Parkinson's disease, such as Alzheimer's disease and Huntington's disease. Further research is needed to determine its potential in these areas.

Synthesis Methods

The synthesis of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves several steps, starting with the reaction of 3-chlorobenzyl chloride with 4-methoxyphenylacetonitrile to form 3-chlorobenzyl 4-methoxyphenylacetamide. This intermediate is then reduced with lithium aluminum hydride to produce (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. The synthesis of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been optimized to improve yield and purity, and various analytical techniques such as NMR spectroscopy and HPLC have been used to confirm its identity and purity.

Scientific Research Applications

(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied for its potential use as a therapeutic agent in various neurological and psychiatric disorders. It has been shown to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied for its potential use in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of the disease.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-13(10-14-6-8-17(20-2)9-7-14)19-12-15-4-3-5-16(18)11-15/h3-9,11,13,19H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQDVZWARAUCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.